Solid-State Supramolecular Architecture: Benzyl Ester Adopts a Unique 2-D Catenary Layer Distinct from Phenyl and Butyl Analogs
In a direct X-ray crystallographic comparison of three pyrrole-2-carboxylate esters differing only in the ester substituent, the benzyl-substituted compound (compound 3) self-assembles into a 2-D layer architecture through a C(5) type catemer synthon. By contrast, the phenyl-substituted analog (compound 2) forms a 1-D corrugated tape via an R₂²(10) dimer synthon, and the butyl-substituted analog (compound 4) generates a 2-D layer incorporating both dimer and catemer synthons simultaneously [1]. This demonstrates that the benzyl group does not merely tune packing—it switches the dominant hydrogen-bonding motif entirely.
| Evidence Dimension | Solid-state hydrogen-bonding synthon type and supramolecular architecture |
|---|---|
| Target Compound Data | Benzyl pyrrole-2-carboxylate (3): C(5) catemer synthon → 2-D layer structure |
| Comparator Or Baseline | Phenyl analog (2): R₂²(10) dimer synthon → 1-D corrugated tape; Butyl analog (4): mixed dimer + catemer → 2-D layer |
| Quantified Difference | Qualitative switch from dimer (phenyl) to catemer (benzyl) hydrogen-bonding motif; DFT calculations confirm catemer synthon is energetically more stable but geometry-disadvantaged in the phenyl case [1]. |
| Conditions | Single-crystal X-ray diffraction; compounds crystallized under identical conditions; structures solved and refined to publication quality. |
Why This Matters
For crystal engineering and solid-state materials design applications, the benzyl ester provides a predictable 2-D catenary architecture unavailable from the phenyl or butyl analogs, enabling rational design of layered pyrrole-based hydrogen-bonded frameworks.
- [1] Cui, Y.; Yin, Z.; Dong, L.; He, J. Self-assembly of pyrrole-2-carboxylates: Substituent effect on the synthon conversion. J. Mol. Struct. 2009, 938, 131–136. DOI: 10.1016/j.molstruc.2009.10.004. View Source
